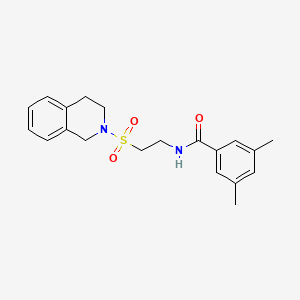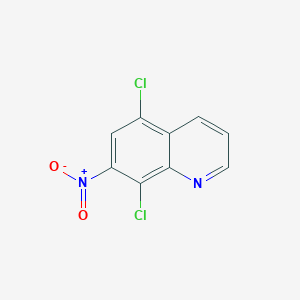
5,8-Dichloro-7-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dichloro-7-nitroquinoline is a chemical compound used in scientific research . It exhibits a complex molecular structure, enabling its application in various fields such as medicinal chemistry, organic synthesis, and fluorescence studies. It has a molecular weight of 243.05 and appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular formula of 5,8-Dichloro-7-nitroquinoline is C9H4Cl2N2O2 . The InChI code for this compound is 1S/C9H4Cl2N2O2/c10-6-4-7(13(14)15)8(11)9-5(6)2-1-3-12-9/h1-4H .Chemical Reactions Analysis
While specific chemical reactions involving 5,8-Dichloro-7-nitroquinoline are not available, similar compounds have been studied. For example, 5-nitroquinoline N-oxide has been found to react optimally with anilide anion, generated by the action of NaH on a solution of aniline in anhydrous DMSO at room temperature .Physical And Chemical Properties Analysis
5,8-Dichloro-7-nitroquinoline is a pale-yellow to yellow-brown solid . It has a molecular weight of 243.05 and a molecular formula of C9H4Cl2N2O2 .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The compound’s structural features make it a promising candidate for cancer research. Studies have shown that 5,8-Dichloro-7-nitroquinoline inhibits cancer cell growth in vitro. Specifically, it demonstrated significant activity against HeLa, HT29, and C6 cell lines, with IC50 values ranging from 3.7 to 16.3 µM . Researchers are exploring its potential as an anticancer agent, especially in combination therapies.
Photophysical Studies
Scientists investigate the photophysical behavior of 5,8-Dichloro-7-nitroquinoline in solution and solid-state environments. Its absorption and emission spectra provide insights into its electronic transitions. These studies contribute to our understanding of its behavior in different media and guide its potential applications.
Wirkmechanismus
Target of Action
It is known that quinoline derivatives, such as nitroxoline, are active against bacterial gyrases . They may also have antitumor activity by inhibiting type 2 methionine aminopeptidase (MetAP2) protein, which is involved in angiogenesis .
Mode of Action
Nitroxoline, a related compound, is known to inhibit bacterial growth through metal ion complexation . It may also inhibit the MetAP2 protein, thereby affecting angiogenesis .
Biochemical Pathways
The inhibition of bacterial gyrases and metap2 protein suggests that it may affect dna replication in bacteria and angiogenesis in tumors .
Result of Action
Based on the known effects of similar compounds, it may inhibit bacterial growth and potentially have antitumor activity .
Eigenschaften
IUPAC Name |
5,8-dichloro-7-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-6-4-7(13(14)15)8(11)9-5(6)2-1-3-12-9/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQCTTWABNRYKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

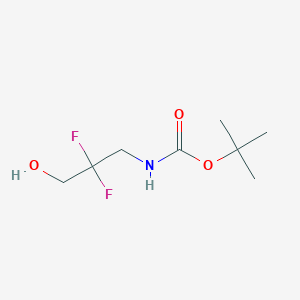
![5-[[4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2527470.png)
![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2527471.png)
![1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2527474.png)
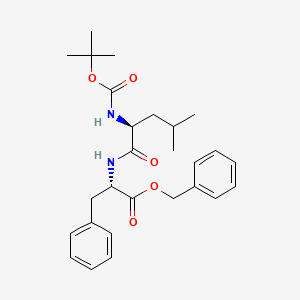
![N-[3-(1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B2527476.png)
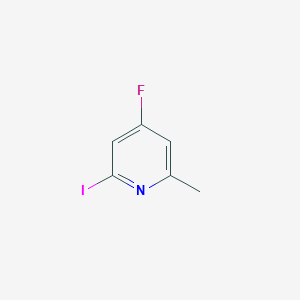
![(2E)-2-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidenehydrazinylidene]-1,2-diphenylethanone](/img/structure/B2527480.png)
![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2527481.png)

![2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide](/img/structure/B2527485.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one](/img/structure/B2527487.png)

